N-(2-chlorophenyl)-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-(2-chlorophenyl)-2-imino-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is a complex heterocyclic compound. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and significant roles in medicinal chemistry . This compound’s structure includes a pyrimidine ring fused with other heterocyclic systems, making it a subject of interest for various scientific research applications.
Properties
Molecular Formula |
C26H20ClN5O2 |
|---|---|
Molecular Weight |
469.9 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C26H20ClN5O2/c27-20-10-4-5-11-21(20)29-25(33)18-16-19-24(30-22-12-6-7-14-31(22)26(19)34)32(23(18)28)15-13-17-8-2-1-3-9-17/h1-12,14,16,28H,13,15H2,(H,29,33) |
InChI Key |
BQATWEIOUIDHBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=C(C=C(C2=N)C(=O)NC4=CC=CC=C4Cl)C(=O)N5C=CC=CC5=N3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(2-chlorophenyl)-2-imino-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common reagents used in these reactions include acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the conditions applied.
Scientific Research Applications
N-(2-chlorophenyl)-2-imino-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities, such as antimicrobial and anticancer properties, are of significant interest.
Medicine: It is explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It may inhibit certain enzymes or modulate receptor activities, leading to various biological responses. The pathways involved can include DNA repair mechanisms, signal transduction pathways, and metabolic processes .
Comparison with Similar Compounds
Compared to other pyrimidine derivatives, N-(2-chlorophenyl)-2-imino-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide stands out due to its unique structural features and biological activities. Similar compounds include other fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines and pyrano[2,3-d]pyrimidines, which also exhibit diverse pharmacological properties .
Biological Activity
N-(2-chlorophenyl)-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique tricyclic structure and diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C21H16ClN4O2, with a molecular weight of approximately 396.83 g/mol. Its structure includes multiple functional groups such as an imino group and carbonyl functionalities that contribute to its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H16ClN4O2 |
| Molecular Weight | 396.83 g/mol |
| Functional Groups | Imino, Carbonyl |
Synthesis
The synthesis of this compound typically involves multi-step reactions that require careful optimization of conditions such as temperature and pH to enhance yield and purity. The synthesis pathway includes:
- Formation of the Tricyclic Core : Utilizing cyclization reactions to create the triazatricyclo framework.
- Introduction of Functional Groups : Incorporating the imino and carbonyl groups through appropriate reagents.
- Final Modification : Adding the chlorophenyl and phenylethyl moieties.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism may involve the inhibition of cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
Research suggests that this compound has potential anticancer properties due to its ability to inhibit specific signaling pathways involved in cell proliferation and apoptosis.
Case Studies and Research Findings
-
Antimicrobial Study :
- A study evaluated the antimicrobial efficacy using agar diffusion methods against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibition zones compared to standard antibiotics .
-
Anticancer Evaluation :
- In vitro assays were conducted on cancer cell lines (e.g., HeLa and MCF-7). The results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent .
- Mechanistic Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
